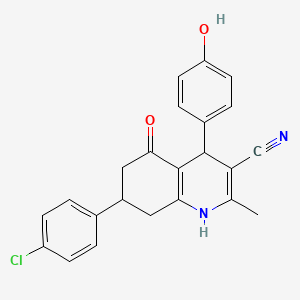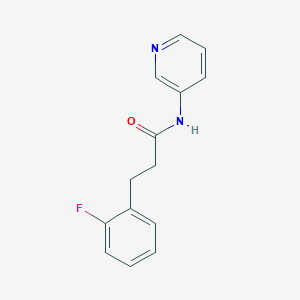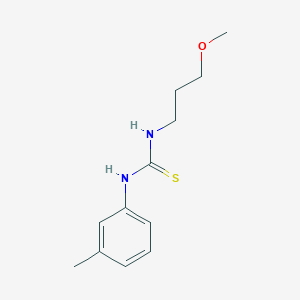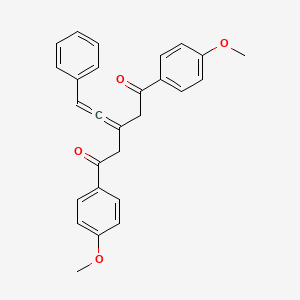![molecular formula C16H25NO3 B5120890 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a piperidine derivative that has been synthesized through a specific method.
作用机制
The mechanism of action of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it is believed that this compound binds to the sigma-1 receptor, which leads to the modulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. This compound has also been shown to activate the unfolded protein response, which is a cellular stress response pathway that is involved in protein folding and degradation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate calcium signaling and ion channel activity in neuronal cells. This compound has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various cellular processes and neurological disorders. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce cell death in certain cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine. One area of future research is the development of new compounds that have a higher affinity for the sigma-1 receptor and fewer toxic effects. Another area of future research is the study of the role of the sigma-1 receptor in other cellular processes, including protein folding and degradation. Additionally, the potential therapeutic applications of this compound in various neurological disorders should be further explored.
合成方法
The synthesis of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine involves a multi-step process that starts with the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. The resulting product is then reacted with sodium hydride and 1-bromo-2-(2-chloroethoxy)ethane to form this compound. The final product is purified through column chromatography to obtain this compound in its pure form.
科学研究应用
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been studied for its potential applications in various scientific research areas. One of the main applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuronal signaling. This compound has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-6-5-7-16(14-15)20-13-12-19-11-10-17-8-3-2-4-9-17/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRXKABVHLATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)




![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)

![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)

![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)

![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)